2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiophene ring, and a methoxyphenyl group. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 2-bromo-5-nitrofuran with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts.
Formation of the thiophene ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling reactions: The furan and thiophene rings are then coupled with the methoxyphenyl group and other intermediates through amide bond formation and other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the furan and thiophene rings
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler furan derivative with antimicrobial properties.
Thiophene-2-carboxylic acid: A thiophene derivative with applications in medicinal chemistry.
4-methoxyphenylacetic acid: A methoxyphenyl derivative used in organic synthesis.
Uniqueness
2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of the furan, thiophene, and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(furan-2-ylmethylamino)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-15-9-7-14(8-10-15)24-21(27)20-17-5-2-6-18(17)30-22(20)25-19(26)13-23-12-16-4-3-11-29-16/h3-4,7-11,23H,2,5-6,12-13H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUBQAIXBGUEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CNCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.